(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that features a pyridine ring, a methoxyphenyl group, and an isoquinoline carboxylate moiety
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . It exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM, indicating that it is a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed to be a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This inhibition prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . As a result, the concentration of ACh in the synaptic cleft is increased, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, conditions such as temperature and pH could potentially affect the compound’s stability and activity. Furthermore, the compound could potentially yield toxic fumes of NOx when exposed to heat or flame . Therefore, careful handling and storage of the compound are necessary to ensure its efficacy and safety.
Biochemical Analysis
Biochemical Properties
The compound 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine has been found to interact with various enzymes and proteins . It has shown inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for learning and memory . The compound’s interaction with AChE suggests its potential role in modulating cholinergic neurotransmission .
Cellular Effects
In cellular processes, 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine has shown to influence cell function . It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit AChE, suggesting a potential role in modulating neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a methoxyphenyl-substituted isoquinoline carboxylate under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly if it exhibits promising pharmacological properties in preclinical studies.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique structure makes it valuable for various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (pyridin-3-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate include other isoquinoline derivatives and pyridine-containing molecules. Examples include:
- (pyridin-2-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- (pyridin-4-yl)methyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and isoquinoline moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
pyridin-3-ylmethyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-10-8-17(9-11-18)25-14-21(19-6-2-3-7-20(19)22(25)26)23(27)29-15-16-5-4-12-24-13-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGDWYLQTBOGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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